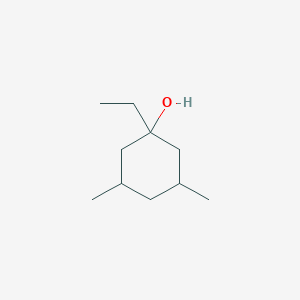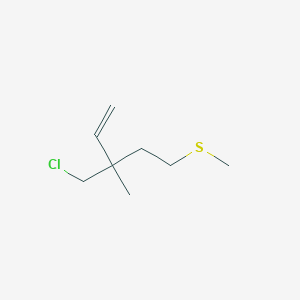
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with chloromethyl methyl ether in the presence of a strong base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with LiAlH4 can produce a fully reduced hydrocarbon.
Scientific Research Applications
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl and methylsulfanyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylpent-1-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.
3-(Methylsulfanyl)-3-methylpent-1-ene:
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)hex-1-ene: Has an extended carbon chain, which can influence its physical and chemical properties.
Uniqueness
3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, which confer distinct reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15ClS |
|---|---|
Molecular Weight |
178.72 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyl-5-methylsulfanylpent-1-ene |
InChI |
InChI=1S/C8H15ClS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
BQPBMXKTZRXDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


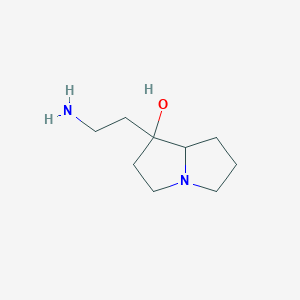
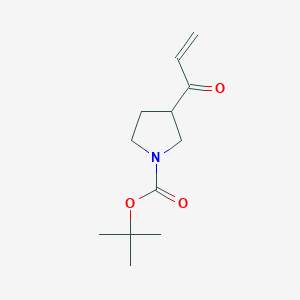
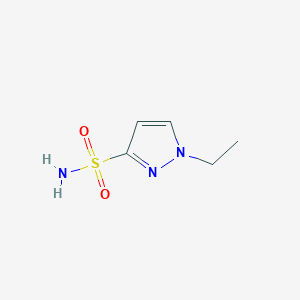
![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
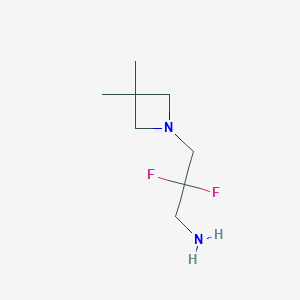

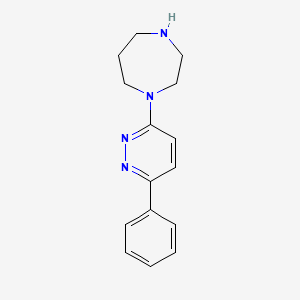
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
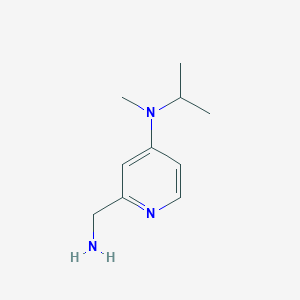
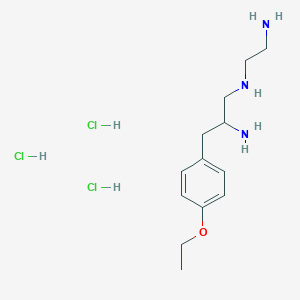
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine](/img/structure/B15253487.png)

![3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
